TG-2-IN-1

Description

Propriétés

IUPAC Name |

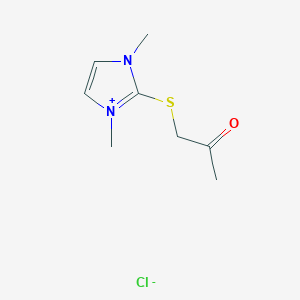

1-(1,3-dimethylimidazol-1-ium-2-yl)sulfanylpropan-2-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2OS.ClH/c1-7(11)6-12-8-9(2)4-5-10(8)3;/h4-5H,6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZZAUJDSJWLTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=[N+](C=CN1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928939 | |

| Record name | 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135273-74-4 | |

| Record name | 1H-Imidazolium, 1,3-dimethyl-2-[(2-oxopropyl)thio]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135273-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-2-((2-oxopropyl)thio)imidazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135273744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

TG-2-IN-1: Unraveling the Mechanism of a Transglutaminase 2 Inhibitor

A Technical Overview for the Scientific Community

Introduction

Transglutaminase 2 (TG2 or TGM2) is a multifaceted enzyme implicated in a wide array of cellular processes, including protein cross-linking, signal transduction, and extracellular matrix stabilization.[1][2] Its dysregulation is associated with a variety of pathological conditions, making it a compelling target for therapeutic intervention. TG-2-IN-1 has been identified as an inhibitor of Transglutaminase 2. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanism of action of this compound, based on the available scientific literature.

Core Mechanism of Action: Inhibition of Transglutaminase 2

This compound functions as an inhibitor of Transglutaminase 2 (TG2). The primary catalytic function of TG2 involves a calcium-dependent transamidation reaction, which forms stable isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue in proteins.[3] This cross-linking activity is crucial for the stabilization of the extracellular matrix and other protein networks.

The catalytic cycle of TG2 is initiated by the nucleophilic attack of the active site cysteine residue (Cys277) on the glutamine substrate, forming a thioester intermediate and releasing ammonia.[3] A primary amine, such as the lysine residue of another protein, then attacks this intermediate, resulting in the formation of a cross-linked product and regeneration of the enzyme's active site.[3]

While the specific binding mode and inhibitory kinetics of this compound have not been detailed in publicly available primary scientific literature, inhibitors of TG2 are generally classified into three main categories:

-

Competitive Inhibitors: These molecules, often primary amines, compete with the lysine substrate for binding to the acyl-enzyme intermediate.

-

Reversible Inhibitors: These compounds bind non-covalently to the enzyme, often at the active site or allosteric sites, to prevent substrate binding or catalysis.

-

Irreversible Inhibitors: These inhibitors typically form a covalent bond with the active site cysteine (Cys277), permanently inactivating the enzyme.[3]

Further research is required to definitively place this compound into one of these classes and to elucidate its precise molecular interactions with TG2.

Signaling Pathways Modulated by TG2 Inhibition

Inhibition of TG2 by compounds like this compound can impact several downstream signaling pathways. TG2 is known to be involved in:

-

Cell Adhesion and Migration: TG2 interacts with fibronectin and integrins on the cell surface, playing a role in cell adhesion and migration.[4] Inhibition of TG2's extracellular functions may disrupt these processes.

-

G-Protein Signaling: Intracellularly, TG2 can act as a G-protein (Gαh), participating in signal transduction cascades.[2]

-

Apoptosis and Cell Survival: The role of TG2 in cell survival is complex and context-dependent. Its inhibition can have pro- or anti-apoptotic effects depending on the cell type and conditions.

A simplified representation of the central role of TG2 in cellular processes is depicted below.

Quantitative Data

As of the latest review of scientific literature, specific quantitative data for this compound, such as its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) against TG2, have not been published in peer-reviewed journals. For drug development and research applications, it is crucial to determine these parameters to understand the potency and efficacy of the inhibitor. A general table for reporting such data is provided below for when this information becomes available.

| Parameter | Value | Units | Assay Conditions | Reference |

| IC50 | - | - | - | - |

| Ki | - | - | - | - |

| k_inact/Ki | - | - | - | - |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, established methodologies for assessing the activity of TG2 and the efficacy of its inhibitors can be adapted.

1. In Vitro TG2 Activity Assay (Colorimetric)

This assay measures the transamidation activity of TG2 by detecting the incorporation of a primary amine substrate into a protein.

-

Materials:

-

Recombinant human TG2

-

Substrate protein (e.g., N,N-dimethylcasein)

-

Amine substrate (e.g., biotinylated cadaverine)

-

Calcium chloride (CaCl2)

-

Dithiothreitol (DTT)

-

Tris buffer

-

Streptavidin-peroxidase conjugate

-

Peroxidase substrate (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

96-well microplate

-

Plate reader

-

-

Protocol Workflow:

2. Cell-Based Adhesion Assay

This assay evaluates the effect of this compound on TG2-mediated cell adhesion to fibronectin.

-

Materials:

-

Cell line expressing TG2 (e.g., fibroblasts, certain cancer cell lines)

-

Fibronectin-coated 96-well plate

-

Serum-free cell culture medium

-

This compound

-

Calcein-AM or other cell viability stain

-

Fluorescence plate reader

-

-

Protocol Workflow:

This compound is an inhibitor of Transglutaminase 2, a key enzyme with diverse biological functions. While the precise molecular mechanism of inhibition by this compound awaits elucidation through dedicated research, its action is expected to modulate TG2's catalytic and non-catalytic functions, thereby impacting cellular processes such as protein cross-linking, cell adhesion, and signal transduction. The experimental protocols outlined here provide a framework for the further characterization of this compound and other novel TG2 inhibitors, which will be instrumental in advancing our understanding of TG2 biology and its therapeutic potential. Further studies are essential to determine the quantitative inhibitory profile of this compound and its effects in various cellular and in vivo models.

References

- 1. Transglutaminase 2: a multi-functional protein in multiple subcellular compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

TG-2-IN-1: A Technical Overview for Researchers in Transglutaminase-2 Inhibition

Disclaimer: Publicly available, peer-reviewed data on the specific transglutaminase-2 (TG2) inhibitor TG-2-IN-1 is limited. This guide provides the available information on this compound and supplements it with established knowledge regarding Transglutaminase-2 function, typical inhibitory assays, and associated signaling pathways to serve as a comprehensive resource for researchers.

Introduction to Transglutaminase-2 (TG2)

Transglutaminase-2 (TG2 or TGM2) is a unique, calcium-dependent enzyme known for its multifunctional nature. It is ubiquitously expressed and implicated in a wide array of cellular processes, including cell adhesion, migration, survival, apoptosis, and extracellular matrix (ECM) organization[1]. Beyond its primary role in catalyzing the formation of stable isopeptide bonds between protein-bound glutamine and lysine residues, TG2 also functions as a G-protein (Gαh), a protein disulfide isomerase, and a protein kinase[1].

The diverse functions of TG2 link it to the pathogenesis of numerous human diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and tissue fibrosis[2][3][4]. Its multifaceted role, particularly in promoting cell survival pathways and stabilizing the extracellular matrix, makes it a compelling therapeutic target for drug development.

Profile of the Inhibitor: this compound

This compound (also known as Compound D003) is identified as a small molecule inhibitor of Transglutaminase-2[5][6]. Information from commercial suppliers indicates its use in preclinical research, notably in studies related to myopia[5][6].

Cellular Effects

In vitro studies have demonstrated that this compound affects cell proliferation. Treatment of human scleral fibroblasts with this compound at concentrations ranging from 0.1 to 100 μM for five days resulted in a concentration-dependent inhibition of cell growth[5]. It is noted by suppliers that the compound may be unstable in solution, and freshly prepared solutions are recommended for experimental use[5].

Quantitative Data

As of this writing, specific quantitative metrics for the inhibition of TG2 by this compound, such as IC50 or Ki values, are not available in the public domain. For context, the following table presents data for other known TG2 inhibitors to provide a comparative framework for potency.

| Inhibitor Compound | IC50 Value | Target/Assay System | Mechanism of Action |

| GK921 | 7.71 µM | Human recombinant TGase 2 | Not Specified |

| ZM39923 | 10 nM | Tissue Transglutaminase (TGM2) | Also a JAK3 inhibitor |

| Suvigletistat | <0.5 µM | Transglutaminase 2 (TG2) | Not Specified |

| AA10 | Not Specified | Transglutaminase 2 (TG2) | Irreversible |

| ERW1041 | ~10 µM (reduces activity by ~32%) | Cell Surface TG2 Activity (Caco-2 cells) | Competitive |

Table 1: Comparative quantitative data for various known TG2 inhibitors. This table serves as an example for the type of data required to evaluate a novel inhibitor like this compound.[6][7]

Experimental Protocols for TG2 Inhibition Analysis

A critical step in characterizing an inhibitor like this compound is quantifying its effect on TG2's enzymatic activity. Below is a representative protocol for a colorimetric-based microplate assay, adapted from commercially available kits and common laboratory methods[8].

In Vitro TG2 Transamidation Activity Assay (Colorimetric)

This assay measures the Ca2+-dependent incorporation of an amine substrate into a glutamine-containing peptide, a direct measure of TG2's cross-linking activity.

Materials:

-

Recombinant human TG2

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Calcium Chloride (CaCl2)

-

Dithiothreitol (DTT)

-

Glutamine-donor substrate (e.g., Biotinylated T26 peptide)

-

Amine-donor substrate (e.g., coated on a microplate)

-

Stop Solution (e.g., EDTA to chelate Ca2+)

-

Detection Reagent (e.g., Streptavidin-Horseradish Peroxidase, SAv-HRP)

-

Chromogenic Substrate (e.g., TMB)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Test Inhibitor (this compound)

Procedure:

-

Preparation: Prepare serial dilutions of this compound in Assay Buffer.

-

Enzyme Activation: In a microcentrifuge tube, pre-incubate recombinant TG2 with the desired concentrations of this compound for 15-30 minutes at 37°C in Assay Buffer containing DTT.

-

Reaction Initiation: Transfer the enzyme-inhibitor mixture to the wells of the amine-donor substrate-coated microplate. Add the glutamine-donor substrate and CaCl2 to initiate the reaction. The final reaction mixture should contain all components except the stop solution.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Add Stop Solution to each well to halt the enzymatic reaction.

-

Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.

-

Detection: Add the SAv-HRP detection reagent to each well and incubate for 30-60 minutes at room temperature.

-

Signal Development: Wash the plate again, then add the TMB substrate. Allow color to develop in the dark for 15-30 minutes.

-

Measurement: Stop the color development with a suitable acid (e.g., 1M H2SO4) and read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Workflow for an in vitro TG2 inhibition assay.

Core Signaling Pathways Modulated by TG2

Inhibition of TG2 is expected to impact several critical intracellular signaling pathways where it plays a regulatory role. A potent inhibitor like this compound would be a valuable tool to probe these networks.

NF-κB Pathway

TG2 can activate the NF-κB pathway, a central regulator of inflammation, immunity, and cell survival. TG2 cross-links the inhibitory protein IκBα, leading to its degradation and allowing the p65/p50 NF-κB subunits to translocate to the nucleus and activate target gene transcription[1][3]. Inhibition of TG2 would be expected to suppress this pro-survival and pro-inflammatory signaling.

TG2-mediated activation of the NF-κB pathway.

PI3K/Akt Pathway

TG2 is known to promote cell survival by activating the PI3K/Akt pathway. It can form a complex with signaling proteins or enhance integrin-mediated signaling, leading to the activation of Akt[2][3][9]. Activated Akt then phosphorylates downstream targets to inhibit apoptosis and promote cell proliferation.

TG2's role in activating the PI3K/Akt survival pathway.

Conclusion and Future Directions

This compound is a commercially available tool compound for the inhibition of Transglutaminase-2. While its cellular effects on fibroblast proliferation are documented, a comprehensive public profile including its potency (IC50), mechanism of action, and specific effects on key signaling pathways is currently lacking. Future research should focus on rigorous biochemical and cell-based characterization to validate its utility as a specific and potent TG2 inhibitor. Such studies will be crucial for interpreting data from in vitro and in vivo models and for establishing its potential as a lead compound in drug development programs targeting TG2-associated pathologies.

References

- 1. Cellular Functions of Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. biocompare.com [biocompare.com]

- 9. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the enzymatic activity of transglutaminase-2

An In-depth Technical Guide to the Enzymatic Activity of Transglutaminase-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transglutaminase-2 (TG2) is a unique and multifunctional enzyme, the most ubiquitously expressed member of the transglutaminase family. This 78-kDa protein is notable not only for its primary calcium-dependent transamidation activity but also for a range of other enzymatic and non-enzymatic functions, including GTPase, protein kinase, and protein disulfide isomerase activities.[1][2] TG2 operates in diverse cellular compartments, including the cytosol, nucleus, mitochondria, and the extracellular matrix (ECM), where it plays critical roles in processes like cell adhesion, ECM stabilization, apoptosis, wound healing, and signal transduction.[3][4] Its dysregulation is implicated in numerous pathologies, including celiac disease, cancer, neurodegenerative disorders, and fibrosis, making it a significant target for therapeutic intervention.[2][3][4][5] This guide provides a detailed examination of the core enzymatic activities of TG2, its regulation, its role in signaling, and the experimental protocols used to assess its function.

Core Enzymatic Activity: The Transamidation Cycle

The hallmark function of TG2 is its Ca²⁺-dependent catalysis of post-translational modifications of proteins.[6] This occurs through an acyl-transfer reaction involving the γ-carboxamide group of a peptide-bound glutamine residue and a primary amine.

Reaction Types:

-

Transamidation (Cross-linking): When the primary amine is the ε-amino group of a lysine residue on another protein, TG2 forms a highly stable Nε-(γ-glutamyl)lysine isopeptide bond.[7] This cross-linking activity is crucial for stabilizing the ECM.[8]

-

Aminylation: Small molecule primary amines, such as polyamines, can be incorporated into proteins.

-

Deamidation: In the absence of a suitable amine substrate, water acts as the acyl acceptor, resulting in the deamidation of the glutamine residue to glutamic acid.[5][7][9] This reaction is pathologically significant in celiac disease, where the deamidation of gluten peptides increases their affinity for HLA-DQ2/DQ8 molecules, triggering an inflammatory immune response.[10]

Catalytic Mechanism:

The reaction mechanism is analogous to that of cysteine proteases and involves a catalytic triad of Cysteine-277 (Cys277), Histidine-335 (His335), and Aspartate-358 (Asp358).[5][11]

-

Acylation: The catalytic cycle begins with a nucleophilic attack by the thiolate group of Cys277 on the γ-carboxamide group of a substrate glutamine residue. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" involving a key tryptophan residue (W241).[9][11] The intermediate then collapses, releasing ammonia and forming a covalent γ-glutamyl thioester intermediate with the enzyme.[6]

-

Deacylation: A primary amine (e.g., from a lysine residue) performs a second nucleophilic attack on the thioester intermediate. This leads to the formation of the isopeptide bond and regeneration of the free enzyme.[5][6]

Diagram: TG2 Transamidation Catalytic Cycle

Caption: The two-step catalytic mechanism of TG2 transamidation activity.

Regulation of Enzymatic Activity

TG2 activity is tightly controlled by several physiological regulators to prevent aberrant protein cross-linking.[6] The enzyme exists in two principal conformations: a "closed," inactive state and an "open," active state.[4][9][12]

-

Calcium (Ca²⁺): Binding of Ca²⁺ ions is essential for transamidation activity.[6] High intracellular or extracellular calcium concentrations induce a major conformational change to the "open" state, which exposes the active site tunnel.[3][9][12] Human TG2 has at least five Ca²⁺ binding sites, and the overall apparent dissociation constant is approximately 90 μM.[6][11]

-

Guanine Nucleotides (GTP/GDP): In the low-calcium environment of the cytosol, TG2 binds GTP or GDP with high affinity.[1][4] This binding acts as a potent allosteric inhibitor, locking the enzyme in the "closed" conformation where the active site is inaccessible.[4][9] The GTPase and transamidation functions of TG2 are mutually exclusive.[1]

-

Redox Potential: Extracellular TG2 is often kept in a latent state by an inhibitory disulfide bond between Cys370 and Cys371.[13][14] This oxidation-mediated inactivation can be reversed by reducing agents, such as thioredoxin, which is secreted by cells in response to inflammatory cytokines.[6][14] This redox switch provides a mechanism for transiently activating TG2 at sites of injury or inflammation.[7][13]

Diagram: Allosteric and Redox Regulation of TG2

Caption: Regulation of TG2 activity by calcium, guanine nucleotides, and redox state.

Other Catalytic Functions of TG2

Beyond transamidation, TG2 possesses several other distinct, calcium-independent enzymatic activities.

-

GTPase Activity: In its closed conformation, TG2 can bind and hydrolyze GTP to GDP, functioning as a G-protein (Gαh) in signal transduction.[1][4] It can couple with certain G-protein-coupled receptors (GPCRs), such as the α1-adrenergic receptor, to activate phospholipase Cδ1.[1][3]

-

Protein Kinase Activity: TG2 can function as a protein kinase, phosphorylating proteins such as the retinoblastoma (Rb) protein, p53, and histones.[3][5] This activity is independent of its transamidation function and is inhibited by high Ca²⁺ levels.[3][5]

-

Protein Disulfide Isomerase (PDI) Activity: In vitro, TG2 has been shown to catalyze the formation of correct disulfide bonds, a function that is independent of calcium and not inhibited by nucleotides. This suggests TG2 may play a role in protein folding within the cytosol.

TG2 in Cellular Signaling

TG2 is a key node in multiple signaling pathways, acting both enzymatically and as a scaffold protein.

-

Integrin and ECM Signaling: Extracellularly, TG2 binds tightly to fibronectin and acts as a co-receptor for β1 and β3 integrins, enhancing cell adhesion, migration, and survival signaling.[3][8][15] This interaction can activate pro-survival pathways like PI3K/Akt.[3][15]

-

TGF-β Signaling: TG2 plays a crucial role in fibrosis by activating latent transforming growth factor-beta (TGF-β).[16] TG2 can cross-link components of the ECM, creating a stiff environment that promotes TGF-β activation.[16][17] Activated TGF-β, in turn, upregulates TG2 expression, establishing a pro-fibrotic feedback loop.[17][18]

-

NF-κB Pathway: TG2 can activate the NF-κB pro-inflammatory pathway. It can achieve this by cross-linking the inhibitory protein IκBα, marking it for degradation and releasing NF-κB to translocate to the nucleus.[15] The TG2 promoter itself contains an NF-κB response element, creating another potential feedback mechanism.[8][10][15]

Diagram: TG2-Mediated Pro-Fibrotic Signaling

Caption: Positive feedback loop between TG2 and TGF-β in driving fibrosis.

Methodologies for Assessing TG2 Activity

Several methods have been developed to monitor the enzymatic activity of TG2 in both in vitro and in vivo settings.

Experimental Protocol: Amine-Donor Incorporation Assay

This is a common method based on the TG2-catalyzed incorporation of a labeled primary amine into a glutamine-containing substrate.

-

Reagents & Materials:

-

Purified active TG2 or cell/tissue lysate containing TG2.

-

Glutamine-donor substrate (e.g., N,N-dimethylcasein or a specific peptide).

-

Labeled amine-donor probe (e.g., 5-(biotinamido)pentylamine (BPA) or dansylcadaverine).[19]

-

Assay Buffer: Tris-HCl buffer (pH 7.4-8.0) containing a reducing agent like DTT to prevent oxidative inactivation.[20]

-

Activator: CaCl₂ solution.

-

Stop Solution: EDTA solution (to chelate Ca²⁺).

-

Detection reagents (e.g., Streptavidin-HRP for BPA, or fluorescence measurement for dansylcadaverine).

-

-

Procedure:

-

Prepare the reaction mixture by combining the assay buffer, glutamine-donor substrate, and the enzyme source in a microtiter plate or tube.

-

Initiate the reaction by adding the labeled amine-donor probe and CaCl₂ to the desired final concentration.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a surplus of EDTA.

-

Detect the incorporated label. For BPA, this typically involves separating proteins by SDS-PAGE, transferring to a membrane (Western blot), and probing with a streptavidin conjugate.[19]

-

-

Controls:

-

Negative Control: A reaction performed without Ca²⁺ or with EDTA to confirm calcium dependency.

-

Inhibitor Control: A reaction including a known TG2 inhibitor to confirm specificity.

-

No Enzyme Control: A reaction without the TG2 enzyme source.

-

Diagram: Workflow for Biotin-Pentylamine (BPA) Incorporation Assay

Caption: Standard experimental workflow for measuring TG2 transamidation activity.

Other Assay Types

-

Colorimetric Assays: These kits measure the formation of a hydroxamate product when a specific donor and acceptor substrate are used. The product reacts with a stop solution to form a colored complex measured by absorbance (e.g., at 525 nm).[21]

-

Real-Time Fluorescence Assays: These methods use fluorogenic substrates to continuously monitor enzyme kinetics, providing a rapid and sensitive measurement of activity.[20]

-

Click Chemistry-Based Methods: These advanced techniques use amine-donor substrates functionalized with an azide or alkyne group. After incorporation by TG2, the tag is detected via a highly specific click reaction with a corresponding labeled probe, offering flexibility in detection.[19]

Quantitative Data on TG2 Inhibition

The development of specific TG2 inhibitors is a major focus for treating TG2-associated diseases. Inhibitors are generally classified as competitive, non-covalent, or irreversible covalent inhibitors. Below is a summary of reported IC₅₀ values for several irreversible inhibitors.

| Inhibitor Compound | IC₅₀ Value | Reference |

| Compound [¹¹C]1 | 53 nM | [22] |

| Compound [¹⁸F]2 | 104 nM | [22] |

| Metabolite of [¹⁸F]2 | 45 nM | [22] |

| Class A Inhibitors | < 25 nM | [23] |

| Class B Inhibitors | 25 nM - 250 nM | [23] |

Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentrations, enzyme concentration, pH) and should be compared with caution.

Conclusion

Transglutaminase-2 is a remarkably complex enzyme whose catalytic activities are implicated in a wide array of fundamental biological processes and disease states. Its primary Ca²⁺-dependent transamidation function is tightly regulated by allosteric interactions with guanine nucleotides and by the local redox environment. Furthermore, its distinct roles as a G-protein, kinase, and signaling scaffold place it at the crossroads of major cellular pathways, including those governing fibrosis, inflammation, and cell survival. A thorough understanding of these enzymatic functions, coupled with robust experimental methods to probe its activity, is essential for drug development professionals seeking to modulate TG2 for therapeutic benefit. The continued development of specific inhibitors and advanced assay methodologies will be critical in fully elucidating the roles of TG2 and translating this knowledge into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Crystal Structure of Transglutaminase 2 with GTP Complex and Amino Acid Sequence Evidence of Evolution of GTP Binding Site | PLOS One [journals.plos.org]

- 5. Structures of Human Transglutaminase 2: Finding Clues for Interference in Cross-linking Mediated Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the activities of the mammalian transglutaminase family of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extracellular Transglutaminase 2 Is Catalytically Inactive, but Is Transiently Activated upon Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transglutaminase 2 expression is enhanced synergistically by interferon-γ and tumour necrosis factor-α in human small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. [PDF] Transglutaminase 2 Undergoes a Large Conformational Change upon Activation | Semantic Scholar [semanticscholar.org]

- 13. Redox regulation of transglutaminase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo Measurement of Redox-Regulated TG2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Transglutaminase 2 and Its Role in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Detection of transglutaminase activity using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bmglabtech.com [bmglabtech.com]

- 21. content.abcam.com [content.abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Probing the Role of Transglutaminase 2: An In Vitro Technical Guide Using TG-2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminase 2 (TG2), a multifaceted enzyme, is implicated in a wide array of cellular processes, including cell adhesion, migration, survival, and extracellular matrix organization.[1] Its enzymatic activities, which include transamidation, GTPase/ATPase, protein disulfide isomerase, and protein kinase functions, are tightly regulated within various cellular compartments.[1] Dysregulation of TG2 is associated with several diseases, making it a compelling therapeutic target. This guide provides an in-depth look at in vitro exploratory studies of TG2, using the inhibitor TG-2-IN-1 as a representative tool for investigation.

This compound (also known as Compound D003) is an inhibitor of transglutaminase-2 (TGM-2).[2] While specific data on this compound is emerging, this guide consolidates the established methodologies and pathways relevant to the in vitro characterization of any TG2 inhibitor.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro effects of this compound. This data is foundational for understanding its potency and cellular impact.

| Compound | Cell Line | Assay | Endpoint | Concentration/Dose | Result | Reference |

| This compound | Human Scleral Fibroblasts | Growth Inhibition | Cell Number | 0.1-100 μM (5 days) | Concentration-dependent decrease in cell number. | [2] |

Key Signaling Pathways Involving Transglutaminase 2

Understanding the signaling cascades in which TG2 participates is crucial for designing and interpreting in vitro studies. TG2's role as a G-protein (Gαh) allows it to link transmembrane receptors to downstream effectors like phospholipase C (PLC)δ1.[1] Furthermore, TG2 is implicated in major signaling pathways such as NF-κB and ERK1/2, which are central to cell survival, proliferation, and inflammation.

TG2-Mediated NF-κB Activation

TG2 can activate the NF-κB pathway through a non-canonical mechanism by cross-linking and inducing the degradation of the inhibitory protein IκBα.[3][4] This leads to the nuclear translocation of NF-κB and subsequent gene transcription.

Caption: TG2-mediated activation of the NF-κB signaling pathway.

TG2 and the ERK1/2 Pathway

In certain cancers, TG2 has been shown to promote cell proliferation, migration, and invasion by activating the ERK1/2 signaling pathway. This can occur through interactions with integrins, leading to the activation of the FAK/c-Raf/MEK1/2-ERK1/2 cascade.

Caption: TG2's role in the activation of the ERK1/2 signaling pathway.

Experimental Protocols

Detailed below are representative protocols for key in vitro experiments to characterize a TG2 inhibitor like this compound.

In Vitro TG2 Activity Assay

This assay quantifies the enzymatic activity of TG2 and its inhibition.

Principle: This colorimetric assay measures the incorporation of a primary amine (e.g., 5-(biotinamido)pentylamine) into a glutamine-containing substrate, which is catalyzed by TG2. The reaction is then detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

Materials:

-

Recombinant human TG2

-

TG2 inhibitor (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2 and DTT)

-

Substrate (e.g., N,N-dimethylcasein)

-

5-(biotinamido)pentylamine (5-BP)

-

Streptavidin-peroxidase

-

TMB substrate

-

Stop solution (e.g., H2SO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the TG2 inhibitor (this compound) in the assay buffer.

-

In a 96-well plate, add the assay buffer, substrate, and 5-BP to each well.

-

Add the different concentrations of the TG2 inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no TG2).

-

Initiate the reaction by adding recombinant human TG2 to all wells except the negative control.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA to chelate the Ca2+.

-

Coat a separate microplate with the reaction mixture and incubate to allow the biotinylated substrate to bind.

-

Wash the plate and add streptavidin-peroxidase. Incubate.

-

Wash the plate and add the TMB substrate.

-

Stop the color development with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability and Proliferation Assay

This assay assesses the effect of the TG2 inhibitor on cell viability and growth.

Principle: A resazurin-based fluorometric assay is used to measure cell viability. Resazurin, a non-fluorescent dye, is converted to the highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

Materials:

-

Human cell line of interest (e.g., human scleral fibroblasts, cancer cell lines)

-

Cell culture medium and supplements

-

TG2 inhibitor (e.g., this compound)

-

Resazurin solution

-

96-well cell culture plate

-

Fluorescence microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the TG2 inhibitor (this compound). Include a vehicle control.

-

Incubate the cells for the desired period (e.g., 5 days).

-

Add the resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow for In Vitro TG2 Inhibitor Screening

The following diagram illustrates a typical workflow for the initial in vitro screening and characterization of a TG2 inhibitor.

Caption: A streamlined workflow for the in vitro evaluation of a TG2 inhibitor.

Conclusion

The in vitro exploration of TG2 inhibitors like this compound is a critical step in understanding their therapeutic potential. By employing a combination of biochemical and cell-based assays, researchers can elucidate the inhibitor's potency, cellular effects, and mechanism of action. The signaling pathways and experimental protocols detailed in this guide provide a robust framework for these investigations, ultimately contributing to the development of novel therapeutics targeting TG2-mediated pathologies. Further studies are warranted to expand the quantitative data and deepen our understanding of this compound's specific interactions and effects.

References

- 1. Cellular Functions of Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Increased TG2 Expression Can Result in Induction of Transforming Growth Factor β1, Causing Increased Synthesis and Deposition of Matrix Proteins, Which Can Be Regulated by Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transglutaminase 2 (TG2): Friend or Foe? The discordant role in neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Core Properties of TG-2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-2-IN-1, also identified as Compound D003, is a small molecule inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes and pathological conditions. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical characteristics, mechanism of action, inhibitory potency, and its effects on cellular systems. Detailed experimental methodologies and visual representations of key pathways and workflows are included to support further research and development efforts.

Chemical and Physical Properties

This compound is an organic chloride salt with the chemical name 1,3-dimethyl-2-((2-oxopropyl)thio)imidazolium chloride. Its basic properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1,3-dimethyl-2-((2-oxopropyl)thio)imidazolium chloride |

| Alternative Name | Compound D003 |

| CAS Number | 135273-74-4 |

| Molecular Formula | C₈H₁₃ClN₂OS |

| Molecular Weight | 220.72 g/mol |

Mechanism of Action and Biological Target

The primary molecular target of this compound is Transglutaminase 2 (TG2). TG2 is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins. Its enzymatic activity includes transamidation, leading to the formation of isopeptide bonds, and deamidation. This compound acts as a weak inhibitor of TG2, thereby modulating its enzymatic functions.[1]

Transglutaminase 2 Signaling Pathway

The following diagram illustrates the central role of TG2 in cellular signaling, which can be modulated by inhibitors such as this compound.

Quantitative Data

The inhibitory potency of this compound against its target and its effect on cell proliferation are summarized below.

| Parameter | Value | Target/System |

| IC₅₀ | ~1.0 µM | Tissue Transglutaminase (TG2)[1] |

| Inhibitory Concentration | 0.1 - 100 µM | Human Scleral Fibroblasts [2] |

Experimental Protocols

In Vitro Transglutaminase 2 Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against TG2.

Materials:

-

Recombinant human Transglutaminase 2 (TG2)

-

This compound (Compound D003)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl₂ and dithiothreitol)

-

Substrate 1: A suitable amine-acceptor substrate (e.g., a biotinylated peptide)

-

Substrate 2: An amine-donor substrate (e.g., polyamine or a labeled amine)

-

Detection Reagent (e.g., Streptavidin-HRP if using a biotinylated substrate)

-

Stop Solution

-

Microplate reader

Procedure:

-

Prepare a solution of recombinant human TG2 in assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

To the wells of a microplate, add the TG2 solution.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the amine-acceptor and amine-donor substrates.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding the stop solution.

-

Add the detection reagent and incubate as required.

-

Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Human Scleral Fibroblast Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of human scleral fibroblasts.[2]

Materials:

-

Primary human scleral fibroblasts

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound (Compound D003)

-

Trypsin-EDTA

-

Cell counting solution (e.g., Trypan Blue)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microscope

Procedure:

-

Culture human scleral fibroblasts in standard cell culture medium.

-

Seed the fibroblasts into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare various concentrations of this compound (0.1, 1, 10, 100 µM) in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control.

-

Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

-

After the incubation period, wash the cells with PBS.

-

Detach the cells using Trypsin-EDTA.

-

Resuspend the cells in the medium and perform a cell count using a hemocytometer or an automated cell counter with Trypan Blue to assess cell viability.

-

Analyze the cell numbers to determine the effect of this compound on cell proliferation in a concentration-dependent manner.

Conclusion

This compound is a valuable research tool for investigating the roles of Transglutaminase 2 in various biological and pathological processes. With a known IC₅₀ of approximately 1.0 μM, it serves as a moderately potent inhibitor suitable for in vitro studies. Its demonstrated activity in inhibiting the proliferation of human scleral fibroblasts suggests potential areas of therapeutic investigation, such as in myopia research. The provided protocols and diagrams offer a foundational framework for researchers to further explore the properties and applications of this compound.

References

Methodological & Application

Application Notes for TG-2-IN-1 in Cell Culture Experiments

Introduction

Transglutaminase 2 (TG2 or TGM2) is a unique and multifunctional enzyme involved in a wide array of cellular processes, including cell adhesion, migration, survival, apoptosis, and extracellular matrix (ECM) organization. TG2's primary enzymatic function is to catalyze the Ca²⁺-dependent cross-linking of proteins by forming stable isopeptide bonds between glutamine and lysine residues. Beyond its cross-linking activity, TG2 also functions as a G-protein in signal transduction and possesses protein disulfide isomerase and protein kinase activities.

Dysregulation of TG2 is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and fibrosis. In many cancers, elevated TG2 expression is associated with tumor progression, metastasis, and resistance to chemotherapy. This is often mediated through the activation of key survival pathways such as NF-κB, PI3K/Akt, and ERK1/2. Consequently, inhibiting TG2 activity has emerged as a promising therapeutic strategy.

TG-2-IN-1 is a potent inhibitor of Transglutaminase 2. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate the cellular functions of TG2 and to assess its therapeutic potential.

Product Information and Handling

| Parameter | Specification | Reference |

| Product Name | This compound (Compound D003) | |

| Target | Transglutaminase-2 (TGM2) | |

| Solubility | Soluble in DMSO. For aqueous solutions, prepare a stock in water, then dilute to the working concentration and sterilize with a 0.22 µm filter before use. | |

| Stability | The compound is reported to be unstable in solutions. It is highly recommended to prepare solutions freshly before each experiment. | |

| Storage | Store as a solid at -20°C. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Caution: this compound is unstable in solution; always prepare fresh for each experiment.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile cell culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM Stock Solution:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Add the appropriate volume of DMSO to the vial to create a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of X g/mol , add Y µL of DMSO. (Note: The exact molecular weight should be obtained from the supplier's data sheet to calculate the precise volume).

-

Vortex thoroughly until the compound is completely dissolved.

-

-

Prepare Working Solutions:

-

Perform serial dilutions of the 10 mM stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 100 µM).

-

Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.

-

-

Application:

-

Add the freshly prepared working solutions to your cell cultures immediately.

-

Protocol 2: Cell Viability and Proliferation Assay

This protocol uses a resazurin-based assay (e.g., AlamarBlue or PrestoBlue) to assess the effect of this compound on cell viability and proliferation. Metabolically active cells reduce the blue resazurin to the pink, highly fluorescent resorufin.

Materials:

-

Cells of interest plated in a 96-well opaque-walled plate

-

Complete cell culture medium

-

This compound working solutions (prepared as in Protocol 1)

-

Resazurin-based cell viability reagent

-

Phosphate-Buffered Saline (PBS)

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

-

Treatment:

-

Remove the medium and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM).

-

Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only).

-

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours, or up to 5 days as used in some studies).

-

Assay:

-

Add 20 µL of the resazurin reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

-

-

Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the "medium only" blank wells from all other readings.

-

Express the results as a percentage of the vehicle control to determine the relative cell viability.

-

| Treatment | Concentration Range | Incubation Time | Expected Outcome |

| This compound | 0.1 - 100 µM | 24h - 5 days | Dose-dependent decrease in cell viability/proliferation in TG2-dependent cell lines. |

| Vehicle (DMSO) | ≤ 0.1% | 24h - 5 days | No significant effect on cell viability compared to untreated control. |

Protocol 3: Western Blot Analysis of TG2-Modulated Signaling (e.g., ERK1/2 Pathway)

This protocol details how to assess changes in protein expression and phosphorylation in a TG2-regulated pathway, such as the ERK1/2 pathway, following treatment with this compound.

Materials:

-

Cells cultured in 6-well plates

-

This compound working solutions

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-TG2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat with this compound at desired concentrations for the specified time.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation (e.g., 1:1000).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control like β-actin.

Protocol 4: In Vitro TG2 Transamidation Activity Assay

This assay quantifies the enzymatic activity of TG2 by measuring the incorporation of a primary amine substrate, 5-biotinamidopentylamine (5BP), onto a glutamine-containing protein.

Materials:

-

Cell lysates or purified TG2 enzyme

-

TG2 Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 mM DTT, pH 7.5)

-

5-biotinamidopentylamine (5BP)

-

Glutamine-donor substrate (e.g., N,N-dimethylcasein)

-

Streptavidin-coated 96-well plates

-

Streptavidin-HRP conjugate

-

TMB substrate and Stop Solution

Procedure:

-

Prepare Lysates/Enzyme: Prepare cell lysates as described in Protocol 3 or use purified TG2 enzyme.

-

Coat Plate (if using an immobilized substrate): Coat a high-binding 96-well plate with a glutamine-donor substrate (e.g., 10 µg/mL N,N-dimethylcasein) overnight at 4°C. Wash and block the plate.

-

Reaction Setup:

-

In each well, add 50 µL of cell lysate (containing 10-20 µg of protein) or purified TG2.

-

Add this compound at various concentrations to the appropriate wells.

-

To initiate the reaction, add 50 µL of a reaction mixture containing TG2 Assay Buffer and 500 µM 5BP.

-

Include a negative control with a Ca²⁺ chelator (e.g., 10 mM EDTA) instead of CaCl₂.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Detection:

-

Wash the wells thoroughly with PBS-Tween (0.05%).

-

Add Streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour at room temperature.

-

Wash wells again.

-

Add TMB substrate and incubate until a blue color develops.

-

Add Stop Solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Higher absorbance indicates higher TG2 activity. Calculate the percentage of inhibition for this compound treated samples relative to the untreated control.

| Assay | Key Reagents | Measurement | Expected Outcome with this compound |

| TG2 Activity | 5-biotinamidopentylamine (5BP), N,N-dimethylcasein | Absorbance at 450 nm | Dose-dependent reduction in signal, indicating inhibition of transamidation. |

Visualizations: Pathways and Workflows

Application Notes & Protocols for Investigating the Role of Transglutaminase-2 (TG-2) in Myopia Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Myopia, or nearsightedness, is a growing global health concern characterized by excessive axial elongation of the eye, leading to blurred distance vision.[1][2] Recent research has identified Transglutaminase-2 (TG-2), a multifunctional enzyme involved in extracellular matrix remodeling, as a key player in the pathogenesis of myopia.[1][3][4] This document provides detailed experimental protocols for investigating the role of TG-2 in myopia, focusing on both in vivo and in vitro models. These protocols are designed to enable researchers to study the underlying molecular mechanisms and to evaluate potential therapeutic inhibitors of TG-2 for myopia control.

I. Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the role of TG-2 in experimental myopia.

Table 1: Effect of TG-2 Gene Deletion on Myopia Development in Mice [1][2]

| Genotype | Treatment | Refractive Error (Diopters) at 6 Weeks | Axial Length Elongation at 6 Weeks |

| Wild-Type (WT) | Negative Lens | Myopic Shift | Significant Increase |

| TGM2 Homozygous Mutant | Negative Lens | Remained Hyperopic | No Significant Elongation |

Table 2: Efficacy of TG-2 Inhibition in Human Scleral Fibroblasts (SFs) [1][2]

| Treatment | Target | Effect on TGM-2 Transcript Levels |

| TGM-2-specific siRNA | TGM-2 mRNA | 60% reduction |

| Transglutaminase Inhibitors | TGM-2 Enzyme | Down-regulation of TGM-2 expression |

| Muscarinic Receptor Antagonists | Muscarinic Receptors | Decrease in TGM-2 enzyme expression |

Table 3: TGM-2 mRNA Fold Changes in Muscarinic Receptor Knockout Mice [2]

| Muscarinic Receptor Knockout | TGM-2 mRNA Fold Change (vs. Control) |

| mAChR5 | +5.8 |

| mAChR1 | +2.9 |

| mAChR4 | +2.4 |

| mAChR2 | -2.2 |

| mAChR3 | -4.7 |

II. Experimental Protocols

This protocol describes the induction of form-deprivation or lens-induced myopia in mice to study the role of TG-2.

Materials:

-

Wild-type and TGM-2 knockout mice (e.g., Balb/cJ) at postnatal day 10.[3]

-

Negative-power spectacle lenses (-10D or -25D) or diffusers.[3]

-

AC-Master or similar biometer for axial length measurement.[3]

-

Infrared photorefractor for refraction measurement.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Anesthetize the mice at postnatal day 10.

-

Attach a negative-power lens or a diffuser over one eye (the experimental eye). The contralateral eye serves as a control.[3]

-

House the animals in a standard environment with a 12-hour light/dark cycle.

-

At designated time points (e.g., 4, 6, and 8 weeks), measure the axial length and refractive error of both eyes.[3]

-

At the end of the experiment (e.g., 8 weeks), euthanize the mice and collect the scleral tissue for further analysis (e.g., immunohistochemistry, real-time PCR, Western blotting).[3]

This protocol details the culture of scleral fibroblasts and the assessment of TG-2 expression following treatment with inhibitors.

Materials:

-

Human or mouse scleral tissue.

-

Cell culture reagents (DMEM, FBS, antibiotics).

-

TGM-2 inhibitors (e.g., specific small molecule inhibitors).

-

Muscarinic receptor antagonists (e.g., atropine, pirenzepine, himbacine).[1]

-

RNA extraction kit.

-

Real-time PCR system and reagents.

-

Protein lysis buffer and Western blot reagents.

Procedure:

-

Isolate and culture scleral fibroblasts from human or mouse scleral tissue.[3]

-

Passage the cells to P1-P2.[3]

-

Seed the cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with various concentrations of TGM-2 inhibitors or muscarinic receptor antagonists for a specified duration (e.g., 5 days).

-

For Gene Expression Analysis:

-

Extract total RNA from the treated and control cells.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct real-time PCR to quantify the expression levels of TGM-2 mRNA, normalized to a housekeeping gene (e.g., GAPDH).[1]

-

-

For Protein Level Analysis:

-

Lyse the cells to extract total protein.

-

Perform Western blot analysis using an antibody specific for TG-2 to determine protein levels.[3]

-

-

For Enzyme Activity Assay:

-

Measure the transamidase activity of endogenous cellular TG-2 in protein lysates from treated and control cells.[1]

-

III. Visualization of Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows involved in TG-2-related myopia research.

Caption: TG-2 signaling pathway in myopia development.

Caption: Experimental workflow for TG-2 myopia research.

Caption: TGF-β and TG-2 interplay in scleral remodeling.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Basis of Transglutaminase-2 and Muscarinic Cholinergic Receptors in Experimental Myopia: A Target for Myopia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Transglutaminase 2 inhibitors and their therapeutic role in disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Transglutaminase 2 (TG2) Inhibitors in Fibrosis Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminase 2 (TG2) is a multi-functional, calcium-dependent enzyme that plays a pivotal role in the pathogenesis of fibrosis across various organs, including the lungs, kidneys, heart, and liver.[1][2] Its enzymatic activity, which involves crosslinking proteins in the extracellular matrix (ECM), contributes to the stiffening and stabilization of fibrotic tissue.[2][3][4] Furthermore, TG2 is implicated in the activation of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine, creating a self-propagating cycle that drives disease progression.[1][3][5] This central role makes TG2 a compelling therapeutic target for anti-fibrotic drug development.

This document provides detailed application notes and experimental protocols for the use of TG2 inhibitors in studying and potentially treating fibrosis. The information is intended for researchers and professionals in the fields of cell biology, pharmacology, and drug discovery.

Mechanism of Action of TG2 Inhibitors in Fibrosis

TG2 inhibitors are small molecules designed to block the catalytic activity of the TG2 enzyme. By doing so, they interfere with key pathological processes in fibrosis:

-

Inhibition of ECM Crosslinking: TG2 catalyzes the formation of isopeptide bonds between glutamine and lysine residues in ECM proteins like collagen and fibronectin.[6] This crosslinking increases the resistance of the ECM to proteolytic degradation, leading to its accumulation.[3][4] TG2 inhibitors prevent this process, rendering the matrix more susceptible to breakdown and remodeling.

-

Interference with TGF-β Activation: TG2 facilitates the activation of latent TGF-β1 by crosslinking it to the ECM, making it accessible for activation.[2][5] By inhibiting TG2, the activation of this potent pro-fibrotic cytokine is reduced, thereby dampening downstream signaling pathways that lead to myofibroblast differentiation and ECM production.[3][7]

-

Reduction of Myofibroblast Phenotype: The differentiation of fibroblasts into contractile, ECM-producing myofibroblasts is a hallmark of fibrosis. TG2 activity is associated with this transition.[3][5] Inhibition of TG2 has been shown to reduce the expression of myofibroblast markers such as alpha-smooth muscle actin (α-SMA).[1][3]

Key Signaling Pathways

The anti-fibrotic effects of TG2 inhibitors are primarily mediated through the modulation of the TGF-β signaling pathway. The following diagram illustrates the central role of TG2 in this pathway and the point of intervention for TG2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Transglutaminase 2 by a Selective Small Molecule Inhibitor Reduces Fibrosis and Improves Pulmonary Function in a Bleomycin Mouse Model [mdpi.com]

- 4. Transglutaminase 2: a novel therapeutic target for idiopathic pulmonary fibrosis using selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.aston.ac.uk [publications.aston.ac.uk]

- 6. Transglutaminase 2 and Its Role in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transglutaminase 2 inhibition ameliorates cardiac fibrosis in myocardial infarction by inducing M2 macrophage polarization in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Effect of TG-2-IN-1 on Scleral Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sclera, the white outer layer of the eye, is a dense connective tissue primarily composed of extracellular matrix (ECM) produced by scleral fibroblasts.[1] Remodeling of the scleral ECM is a critical process in the development of ocular diseases such as myopia and glaucoma.[2][3] Scleral fibroblasts, when activated, can differentiate into myofibroblasts, leading to increased ECM deposition and tissue stiffening.[4][5] Transforming growth factor-beta (TGF-β) is a key signaling molecule that induces this fibrotic response in scleral fibroblasts.[3][6][7]

This document provides detailed protocols for the in vitro treatment of human scleral fibroblasts with a hypothetical inhibitor, TG-2-IN-1, to assess its potential as an anti-fibrotic agent. The protocols cover the isolation and culture of primary human scleral fibroblasts, induction of a fibrotic phenotype using TGF-β2, treatment with this compound, and subsequent analysis of cell behavior and ECM protein expression.

Materials and Methods

Cell Culture

Primary human scleral fibroblasts (HSFs) can be isolated from donor eye tissue or purchased from commercial vendors.[8]

-

Isolation of Primary Human Scleral Fibroblasts:

-

Obtain human donor scleral tissue.

-

Remove any adhering conjunctival, Tenon's, episcleral, retinal, and choroidal tissue.[9]

-

Mince the scleral tissue into approximately 1x1 mm pieces.[4][9]

-

Place the tissue pieces in a culture dish with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[4][9][10]

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[9][10]

-

Change the growth medium twice a week.[9]

-

Once cells have migrated out from the explants and reached confluence, they can be subcultured.

-

-

Subculturing:

-

Wash the confluent monolayer of cells with sterile 1x PBS.

-

Add trypsin-EDTA solution to detach the cells.[10]

-

Incubate for 4-7 minutes at 37°C.[10]

-

Neutralize the trypsin with complete medium.[10]

-

Centrifuge the cell suspension and resuspend the cell pellet in fresh medium.

-

Seed new culture flasks at a split ratio of 1:3 to 1:5.[9][10]

-

Experiments should be conducted on cells between passages 3 and 10.[3][4]

-

Induction of Fibrotic Phenotype

TGF-β2 is used to induce a fibrotic response in scleral fibroblasts.

-

Procedure:

-

Plate scleral fibroblasts at a desired density in appropriate culture vessels.

-

Once the cells have adhered and reached approximately 70-80% confluency, replace the growth medium with a low-serum medium (e.g., DMEM with 1% FBS) for 24 hours.

-

Treat the cells with TGF-β2 at a concentration of 1-10 ng/mL for 24-48 hours.[6]

-

Experimental Protocols

Protocol 1: Assessment of this compound on Cell Viability

-

Objective: To determine the cytotoxic effects of this compound on human scleral fibroblasts.

-

Method:

-

Seed HSFs in a 96-well plate at a density of 5 x 10³ cells/well.

-

Allow cells to adhere for 24 hours.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for 24 and 48 hours. Include a vehicle control.

-

Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.

-

Measure absorbance at the appropriate wavelength.

-

Protocol 2: Wound Healing (Scratch) Assay

-

Objective: To evaluate the effect of this compound on the migratory capacity of scleral fibroblasts.

-

Method:

-

Grow HSFs to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[3]

-

Wash the wells with PBS to remove detached cells.

-

Add low-serum medium containing TGF-β2 (e.g., 5 ng/mL) with or without different concentrations of this compound.

-

Capture images of the scratch at 0, 12, and 24 hours.

-

Quantify the wound closure area using image analysis software.

-

Protocol 3: Western Blot Analysis of ECM Proteins

-

Objective: To determine the effect of this compound on the expression of key fibrotic markers.

-

Method:

-

Culture HSFs in 6-well plates and treat with TGF-β2 and this compound as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

-

Determine the protein concentration of the lysates using a BCA assay.[2]

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Collagen Type I, α-Smooth Muscle Actin (α-SMA), and a loading control (e.g., GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry.

-

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of the experiments.

Table 1: Effect of this compound on Scleral Fibroblast Viability (% of Vehicle Control)

| This compound (µM) | 24 Hours | 48 Hours |

| 0.1 | 98 ± 4 | 97 ± 5 |

| 1 | 96 ± 3 | 95 ± 4 |

| 10 | 94 ± 5 | 92 ± 6 |

| 100 | 75 ± 7 | 60 ± 8 |

Table 2: Effect of this compound on Scleral Fibroblast Migration (% Wound Closure at 24h)

| Treatment | % Wound Closure |

| Control | 35 ± 5 |

| TGF-β2 (5 ng/mL) | 75 ± 8 |

| TGF-β2 + this compound (1 µM) | 55 ± 6 |

| TGF-β2 + this compound (10 µM) | 40 ± 7 |

Table 3: Densitometric Analysis of Western Blots (Fold Change Relative to Control)

| Treatment | Collagen I | α-SMA |

| Control | 1.0 | 1.0 |

| TGF-β2 (5 ng/mL) | 3.5 ± 0.4 | 4.2 ± 0.5 |

| TGF-β2 + this compound (1 µM) | 2.1 ± 0.3 | 2.5 ± 0.4 |

| TGF-β2 + this compound (10 µM) | 1.2 ± 0.2 | 1.4 ± 0.3 |

Visualization of Pathways and Workflows

Signaling Pathway of TGF-β Induced Fibrosis

Caption: TGF-β signaling pathway leading to fibrosis and proposed inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for evaluating the anti-fibrotic effects of this compound on scleral fibroblasts.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Extracellular Matrix Stiffness Modulates Myopia Scleral Remodeling Through Integrin/F-Actin/YAP Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Regional Differences and Physiologic Behaviors in Peripapillary Scleral Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scleral fibroblast response to experimental glaucoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of TGF-β2 on the Mechanical Properties of Posterior Scleral Fibroblasts in Experimental Myopia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Notch and TGF-β signaling pathways to prevent retinal fibrosis in vitro and in vivo [thno.org]

- 8. Primary Human Scleral Fibroblasts [lifelinecelltech.com]

- 9. researchgate.net [researchgate.net]

- 10. fibroblast.org [fibroblast.org]

Application Notes and Protocols for TG-2-IN-1 in In Vivo Ophthalmology Studies

Disclaimer: The following application notes and protocols are synthesized based on existing research on Transglutaminase 2 (TG2) inhibitors in ophthalmology. "TG-2-IN-1" is used as a representative name for a potent and specific small molecule inhibitor of TG2, as public domain information on a specific molecule with this designation is limited. Researchers should validate these protocols and concentrations for their specific TG2 inhibitor.

Introduction to this compound

This compound is a selective small molecule inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in various cellular processes, including inflammation, apoptosis, and extracellular matrix (ECM) remodeling.[1][2] In ophthalmology, aberrant TG2 activity is associated with the pathogenesis of several eye diseases, making it a promising therapeutic target.[1] this compound offers a powerful tool for researchers to investigate the role of TG2 in ocular health and disease in vivo and to explore its potential as a therapeutic agent.

Ophthalmic Research Applications

Glaucoma and Ocular Hypertension

Application: Investigation of this compound in reducing intraocular pressure (IOP) and protecting the trabecular meshwork (TM).

Background: Transforming Growth Factor-β2 (TGF-β2) is elevated in glaucoma and induces TG2 expression in the TM, leading to increased ECM crosslinking, reduced aqueous humor outflow, and elevated IOP.[1][3] TG2 inhibition is a promising strategy to counteract these effects.

Key Findings from Preclinical Studies:

-

Overexpression of TG2 in the mouse TM leads to a significant elevation in IOP and a decrease in aqueous humor outflow facility.[3]

-

Small molecule TG2 inhibitors have been shown to reduce ECM crosslinking in primary human glaucoma TM cells.[3]

Corneal Wound Healing and Fibrosis

Application: Evaluation of this compound in modulating corneal wound healing and preventing corneal scarring.

Background: TG2 is expressed in the cornea and is thought to play a role in epithelial cell adhesion and migration during wound healing.[4] Its cross-linking activity can contribute to the transformation of fibroblasts into myofibroblasts and the development of corneal haze and scarring.[4]

Key Findings from Preclinical Studies:

-

TG2 expression is highest in corneal epithelial cells.[4]

-

In vivo studies in rabbit models of corneal wound healing have shown that TG2 inhibitors are well-tolerated and do not adversely affect epithelial or stromal wound healing at therapeutic concentrations.[4]

Diabetic Retinopathy

Application: Studying the effect of this compound on vascular leakage in diabetic retinopathy.

Background: Vascular Endothelial Growth Factor (VEGF) plays a crucial role in the vascular leakage seen in diabetic retinopathy. VEGF can activate TG2, which is implicated in this pathological process.[5]

Key Findings from Preclinical Studies:

-

VEGF-induced TGase activation is mediated by increases in intracellular reactive oxygen species (ROS) and Ca2+.[5]

-

TGase inhibitors can prevent VEGF-induced elevation of TGase activity.[5]

Myopia

Application: Assessing the potential of this compound in slowing the progression of myopia.

Background: TG2 is implicated in the scleral remodeling that leads to axial elongation in myopia. Pharmacological blockade of muscarinic receptors, a known treatment to slow myopia progression, is associated with a decrease in TG2 expression.[6]

Key Findings from Preclinical Studies:

-

Homozygous TGM2-deleted mice are protected from the development of myopia.[6]

-

Treatment of scleral fibroblasts with TG2 inhibitors leads to a down-regulation of TG2 expression.[6]

Quantitative Data Summary

| Application Area | Animal Model | TG2 Inhibitor/Method | Key Quantitative Outcomes | Reference |

| Ocular Hypertension | BALB/c J and C57BL/6J Mice | Adenovirus-mediated TGM2 overexpression | - IOP increase of ~5 mmHg in BALB/c J mice (p<0.0001).- IOP increase of ~5 mmHg in C57BL/6J mice (p<0.05).- Significant decrease in aqueous humor outflow facility. | [3] |

| Corneal Wound Healing | Rabbit | Cysteamine hydrochloride (CH) 57 mM topical solution | - No significant difference in epithelial or stromal wound healing time vs. vehicle (P > 0.05).- No significant difference in corneal haze or inflammation scores (P > 0.05). | [4] |

| Myopia | Mouse Scleral Fibroblasts | Z006 (a TG2 inhibitor) | - 70 µM Z006 resulted in a -13.7-fold reduction in TGM-2 gene expression. | [6] |

| Diabetic Retinopathy | Human Retinal Endothelial Cells (HRECs) | Cystamine and Monodansylcadaverine (MDC) | - Completely inhibited VEGF-induced TGase activity elevation (P < 0.001). | [5] |

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound in a Mouse Model of Ocular Hypertension

Objective: To determine the efficacy of this compound in lowering IOP in a mouse model of ocular hypertension induced by TG2 overexpression.